molecular formula C15H14N2O6S B13713929 APDye 350 Alkyne

APDye 350 Alkyne

Cat. No.: B13713929
M. Wt: 350.3 g/mol
InChI Key: WAFXLOCAPUXHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 350 Alkyne is a blue-fluorescent, alkyne-activated probe designed for bioorthogonal conjugation to azide-modified molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a foundational method in click chemistry . This reaction efficiently forms a stable 1,4-disubstituted 1,2,3-triazole linkage, which serves as a bioisostere for amide bonds due to its high stability against enzymatic degradation and varying pH conditions . The reagent is supplied with a molecular weight of 350.34 and a purity of ≥95%, ensuring reliability and consistency in experimental results . With absorption and emission maxima at approximately 346/445 nm and an extinction coefficient of 19,000 cm⁻¹M⁻¹, APDye 350 is spectrally similar to popular blue fluorophores like Alexa Fluor® 350 and DyLight 350, making it compatible with standard fluorescence detection systems equipped with a 350 nm laser line . It is water-soluble and exhibits moderate photostability, making it routinely applicable for generating a stable signal in diverse research applications, including the imaging and flow cytometric analysis of high-abundance cellular targets . The product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H14N2O6S

Molecular Weight

350.3 g/mol

IUPAC Name

7-amino-4-methyl-2-oxo-3-[2-oxo-2-(prop-2-ynylamino)ethyl]chromene-6-sulfonic acid

InChI

InChI=1S/C15H14N2O6S/c1-3-4-17-14(18)6-10-8(2)9-5-13(24(20,21)22)11(16)7-12(9)23-15(10)19/h1,5,7H,4,6,16H2,2H3,(H,17,18)(H,20,21,22)

InChI Key

WAFXLOCAPUXHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCC#C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Context

While CuAAC is the primary application reaction for this compound, the synthetic preparation of the dye itself involves installing the alkyne handle to the fluorophore before use in CuAAC. The alkyne group is stable under typical storage and handling conditions, allowing it to react selectively with azide-functionalized biomolecules in subsequent labeling steps.

Detailed Synthetic Routes (Literature-Based)

Although proprietary synthetic routes are often undisclosed by manufacturers, the following general preparation methods are supported by literature and patent disclosures for similar alkyne-functionalized fluorophores:

  • Step 1: Fluorophore Core Synthesis
    The core fluorophore related to Alexa Fluor 350 is synthesized through multi-step aromatic substitution and condensation reactions to yield a highly conjugated xanthene or coumarin-based structure with desired excitation/emission properties.

  • Step 2: Functional Group Modification
    The fluorophore is then modified to introduce a reactive site, commonly a carboxyl or amine group, suitable for further conjugation.

  • Step 3: Alkyne Introduction
    The alkyne group is introduced via amide or ester bond formation using propargylamine or propargyl alcohol derivatives activated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide). This step ensures the alkyne is covalently linked to the fluorophore, maintaining water solubility and fluorescence characteristics.

  • Step 4: Purification and Characterization
    The final product is purified by high-performance liquid chromatography (HPLC) to achieve >95% purity and characterized by spectroscopic methods (UV-Vis, fluorescence spectroscopy) and mass spectrometry to confirm molecular weight (~350.34 Da).

Alternative Synthetic Considerations

  • Hydrogenation or other alkyne transformations are possible but generally avoided to preserve the alkyne functionality essential for click chemistry.
  • Stability considerations require storage at -20°C under desiccated conditions to prevent degradation.

Data Table Summarizing Key Preparation and Product Characteristics

Parameter Description/Value Notes
Fluorophore Core Alexa Fluor 350-like structure Xanthene or coumarin-based
Alkyne Introduction Amide/ester bond formation with propargylamine EDC/NHS coupling agents commonly used
Molecular Weight 350.34 Da Confirmed by mass spectrometry
Purity >95% (HPLC) Essential for bioimaging applications
Absorption Maximum 346 nm UV-Vis spectroscopy
Emission Maximum 445 nm Fluorescence spectroscopy
Extinction Coefficient 19,000 M⁻¹cm⁻¹ Indicates brightness
Solubility Water, DMSO, DMF Facilitates biological compatibility
Storage Conditions -20°C, desiccated Preserves photostability

Analysis of Preparation Methods

  • The synthetic approach balances maintaining the dye’s photophysical properties with introducing a chemically reactive alkyne group.
  • Use of coupling agents such as EDC/NHS is standard for attaching alkynes to fluorophores via stable amide bonds.
  • Purification by HPLC ensures removal of unreacted starting materials and side products, critical for reproducible biological labeling.
  • The water solubility of this compound is a key feature, achieved by careful design of the fluorophore and linker chemistry.
  • The dye’s moderate photostability and brightness make it competitive with Alexa Fluor 350, while offering click chemistry compatibility.

Chemical Reactions Analysis

Primary Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

APDye 350 Alkyne reacts with azides via CuAAC to form a stable triazole linker. This reaction is catalyzed by copper(I) ions (Cu⁺), which facilitate the cycloaddition process .

Mechanism :

  • Reactants : Alkyne group (in this compound) and azide group (e.g., azide-tagged biomolecules).

  • Catalyst : Copper(I) ions (Cu⁺).

  • Product : Triazole-linked conjugate with fluorescence preserved.

  • Key Features :

    • High selectivity and efficiency under physiological conditions.

    • Forms non-toxic, stable triazole bonds without requiring elevated temperatures .

Applications :

  • Labeling azide-tagged biomolecules for imaging (e.g., proteins, nucleic acids).

  • Flow cytometry and fluorescence microscopy due to its photostability .

Secondary Reactions: Hydrogenation of the Alkyne Group

This compound can undergo hydrogenation under specific conditions, converting the alkyne group into alkenes or alkanes. This reaction depends on the catalyst and reaction environment.

Mechanism :

  • Reactants : this compound, hydrogen gas (H₂).

  • Catalyst : Transition metal catalysts (e.g., palladium, nickel).

  • Products :

    • Partial hydrogenation: Alkene.

    • Full hydrogenation: Alkane.

  • Implications :

    • Alters reactivity for click chemistry applications.

    • Potential use in modifying probe stability or solubility.

Stability and Reaction Conditions

This compound exhibits moderate photostability and water solubility, making it suitable for biological systems.

Storage and Handling :

ParameterDetails
Storage -20°C, desiccated to prevent degradation
Shipping Ambient temperature (stable under standard conditions)
Solubility Water, DMSO, DMF

Photostability :

  • Retains fluorescence under prolonged excitation (ideal for imaging high-abundance targets) .

Research Findings

  • Interaction Studies : this compound demonstrates high specificity in CuAAC reactions, minimizing background fluorescence in live-cell imaging.

  • Optical Properties : Absorption/emission maxima at 346/445 nm, compatible with 350 nm laser systems for imaging .

  • Applications : Widely used in protein localization studies and metabolic tracking due to its compatibility with biological environments .

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